molecular formula C14H12F2O2 B12076950 1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene

1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene

Cat. No.: B12076950
M. Wt: 250.24 g/mol
InChI Key: SFPKLDGUBPWKCF-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene is an organic compound characterized by the presence of a difluoromethyl group and a methoxyphenoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and difluoromethylbenzene.

    Reaction Conditions: The reaction involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological or chemical effects. For example, the compound may inhibit specific enzymes involved in disease progression, leading to therapeutic benefits.

Comparison with Similar Compounds

1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(Trifluoromethyl)-4-(4-methoxyphenoxy)benzene and 1-(Difluoromethyl)-4-(4-hydroxyphenoxy)benzene share structural similarities.

Properties

Molecular Formula

C14H12F2O2

Molecular Weight

250.24 g/mol

IUPAC Name

1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene

InChI

InChI=1S/C14H12F2O2/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9,14H,1H3

InChI Key

SFPKLDGUBPWKCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)F

Origin of Product

United States

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